2-(Furan-2-yl)butanoic acid
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Overview
Description
2-(Furan-2-yl)butanoic acid is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)butanoic acid typically involves the reaction of furan derivatives with butanoic acid precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a butanoic acid derivative under palladium catalysis . This reaction is known for its mild conditions and high yield.
Industrial Production Methods: Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted to furan derivatives through various chemical transformations, including hydrogenation and oxidation . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Scientific Research Applications
2-(Furan-2-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to the observed biological activities .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar chemical properties.
2-Furoic acid: Known for its antimicrobial activity.
Furan-2-boronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness: 2-(Furan-2-yl)butanoic acid is unique due to its specific structural features, which allow for diverse chemical reactivity and potential biological activities. Its combination of the furan ring with a butanoic acid moiety distinguishes it from other furan derivatives .
Properties
CAS No. |
14497-26-8 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(furan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H10O3/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10) |
InChI Key |
OICUGXPFKXWCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CO1)C(=O)O |
Origin of Product |
United States |
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